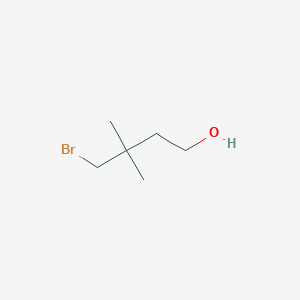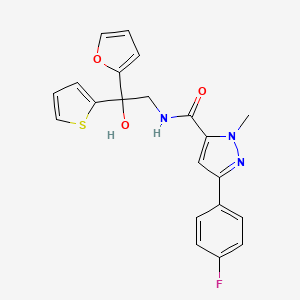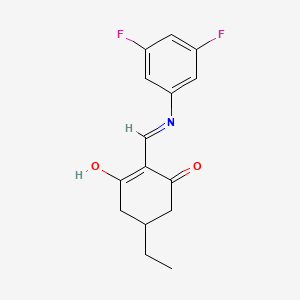
2-(((3,5-Difluorophenyl)amino)methylene)-5-ethylcyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of cyclohexanedione, which is a type of ketone. It also contains a difluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms, similar to benzene) with two fluorine atoms attached, and an amino group (NH2), which is a basic functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the cyclohexanedione and difluorophenyl groups. These groups are both cyclic (ring-shaped), and the compound also contains multiple functional groups, including the ketone groups in the cyclohexanedione and the amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar ketone and amino groups could impact the compound’s solubility, while the cyclic groups could influence its stability .Aplicaciones Científicas De Investigación
Synthesis of Cyclohexane-1,3-dione Derivatives : Cyclohexane-1,3-dione and its derivatives, including those similar to the specified compound, are valuable in synthesizing various organic and heterocyclic compounds. These derivatives serve as highly functionalized reactive intermediates, particularly for creating compounds with trifluoromethyl groups (Fadeyi & Okoro, 2008).
Development of Bioactive Molecules : Compounds like 2-(((3,5-Difluorophenyl)amino)methylene)-5-ethylcyclohexane-1,3-dione are used to synthesize six-membered oxygen-containing heterocycles. These heterocycles are intermediates in the synthesis of natural products and bioactive molecules with various pharmacological activities, such as anti-viral, anti-bacterial, and anti-cancer properties (Sharma, Kumar, & Das, 2020).
Creation of N-confused Porphyrin Derivatives : Such compounds also react with N-confused porphyrin, leading to the development of novel N-confused porphyrin derivatives. These are synthesized without the need for a catalyst and have potential applications in various chemical processes (Li et al., 2011).
Synthesis of Antimicrobial Agents : Derivatives of cyclohexane-1,3-dione have been used to create compounds with significant antimicrobial properties. These compounds have shown effectiveness against various bacterial and fungal strains (Ghorab, Soliman, Alsaid, & Askar, 2017).
Development of Electrochemical Catalysts : The structural properties of derivatives similar to 2-(((3,5-Difluorophenyl)amino)methylene)-5-ethylcyclohexane-1,3-dione have been exploited to synthesize heteroleptic Ni(ii) complexes. These complexes exhibit potential in electrocatalytic oxygen evolution studies, a crucial aspect in energy conversion processes (Anamika et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(3,5-difluorophenyl)iminomethyl]-5-ethyl-3-hydroxycyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO2/c1-2-9-3-14(19)13(15(20)4-9)8-18-12-6-10(16)5-11(17)7-12/h5-9,19H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIWMYZZHOUZIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=C(C(=O)C1)C=NC2=CC(=CC(=C2)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3,5-Difluorophenyl)amino)methylene)-5-ethylcyclohexane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

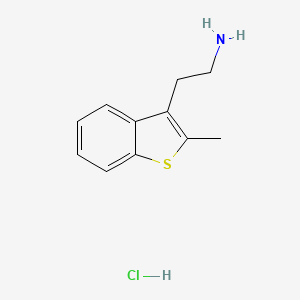

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2365060.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2365061.png)
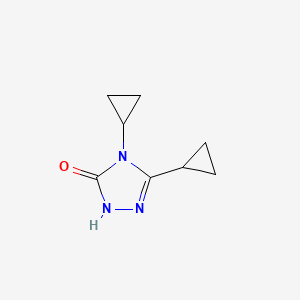
![2-methyl-1-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B2365064.png)
![4-(4-methoxyphenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2365067.png)
![3-(2,5-Dimethylpyrrol-1-yl)-2-methyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B2365068.png)
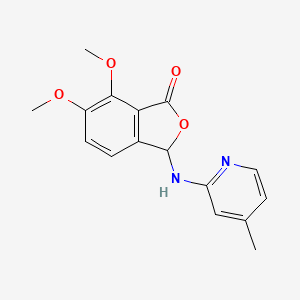
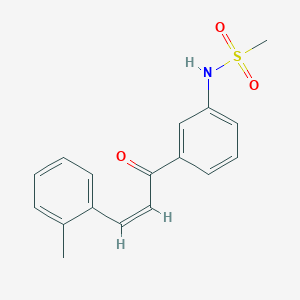
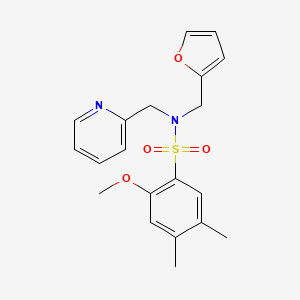
![N-(2,3-dimethylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2365074.png)
